REV 5901

Description

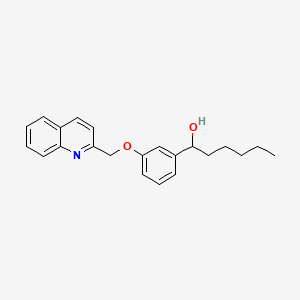

structure given in first source; platelet activating factor antagonist

Properties

IUPAC Name |

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLOEMCOOZSCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906795 | |

| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101910-24-1 | |

| Record name | alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REV 5901 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REV-5901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

REV-5901: A Dual-Action Modulator of the Leukotriene Pathway

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Executive Summary: REV-5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active agent that exhibits a dual mechanism of action targeting the leukotriene signaling cascade. It functions as both a competitive antagonist of peptidoleukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This unique pharmacological profile positions REV-5901 as a significant tool for investigating the role of leukotrienes in various physiological and pathological processes, including inflammation, allergic reactions, and cancer. This guide provides a comprehensive overview of the core mechanism of action of REV-5901, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

REV-5901 exerts its effects through two primary and interconnected mechanisms that disrupt the leukotriene pathway at different key points:

-

5-Lipoxygenase (5-LOX) Inhibition: REV-5901 directly inhibits the activity of 5-lipoxygenase, a critical enzyme in the biosynthesis of leukotrienes from arachidonic acid. By blocking this enzyme, REV-5901 prevents the formation of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) which are powerful bronchoconstrictors and pro-inflammatory mediators.

-

Peptidoleukotriene Receptor Antagonism: In addition to its enzymatic inhibition, REV-5901 acts as a competitive antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor.[1] This means it directly competes with cysteinyl leukotrienes (LTC4, LTD4, LTE4) for binding to their receptor, thereby preventing the downstream signaling that leads to smooth muscle contraction, increased vascular permeability, and eosinophil migration.

This dual-action mechanism provides a comprehensive blockade of the leukotriene pathway, making REV-5901 a robust tool for studying leukotriene-mediated pathologies.

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of REV-5901 in various experimental models.

Table 1: In Vitro Inhibition and Binding Constants

| Parameter | Value | Species/System | Reference |

| Ki vs. [³H]-LTD₄ Binding | 0.7 µM | Guinea Pig Lung Membranes | [1] |

| Kb vs. LTC₄-induced Contraction | ~3 µM | Guinea Pig Parenchymal Strips | |

| Kb vs. LTD₄-induced Contraction | ~3 µM | Guinea Pig Parenchymal Strips | |

| Kb vs. LTE₄-induced Contraction | ~3 µM | Guinea Pig Parenchymal Strips | |

| IC₅₀ vs. A23187-induced LTB₄ Generation | ~2.5 µM | Canine Neutrophils | |

| IC₅₀ vs. Antigen-induced iLTD₄ Release | 9.6 ± 2.9 µM | Guinea Pig Lung | |

| IC₅₀ vs. Antigen-induced iLTB₄ Release | 13.5 ± 2.2 µM | Guinea Pig Lung | |

| IC₅₀ vs. Calcium Ionophore-induced Peptide Leukotriene Release | 11.7 ± 2.2 µM | Human Lung | |

| IC₅₀ vs. Calcium Ionophore-induced iLTB₄ Release | 10.0 ± 1.1 µM | Human Lung | |

| IC₅₀ for Cell Viability (CT26CL25 cells, 24h) | 30 µM | Mouse Colon Carcinoma Cells | [1] |

Table 2: In Vivo Efficacy

| Model | Species | Dose | Effect | Reference |

| LTD₄-induced Bronchoconstriction | Guinea Pig | 10-30 mg/kg, i.v. | Substantial inhibition of changes in airways resistance (RL) and dynamic lung compliance (Cdyn) | [1] |

| Myocardial Infarct Size Reduction | Dog | 10 + 2 mg/kg, i.v. | Reduced infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone | |

| Colon Carcinoma Tumor Growth | BALB/c Mice | 30 mg/kg, i.p. | Lacked in vivo efficacy in this model |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by REV-5901 and the workflows of experiments used to characterize its mechanism of action.

References

REV 5901: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

REV 5901, also known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual-action antagonist of the cysteinyl-leukotriene receptor and an inhibitor of the 5-lipoxygenase enzyme. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, in vitro and in vivo effects, and available safety data. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.

This compound emerged as a significant investigational compound due to its dual mechanism of action, targeting both the synthesis of leukotrienes by inhibiting 5-lipoxygenase and their downstream effects by blocking the CysLT1 receptor. This dual antagonism was hypothesized to offer superior therapeutic efficacy in leukotriene-mediated diseases.

Pharmacology

Mechanism of Action

This compound exhibits a dual mechanism of action:

-

Competitive Cysteinyl-Leukotriene Receptor Antagonism: this compound acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and subsequent downstream signaling.

-

5-Lipoxygenase Inhibition: this compound directly inhibits the activity of the 5-lipoxygenase enzyme, thereby blocking the initial step in the biosynthesis of all leukotrienes from arachidonic acid.

This dual activity is a key feature of this compound, distinguishing it from other leukotriene-modifying agents that typically target either the receptor or the enzyme, but not both.

Figure 1: Dual mechanism of action of this compound.

In Vitro Pharmacology

A summary of the in vitro pharmacological data for this compound is presented in the tables below.

Table 1: Leukotriene Receptor Antagonist Activity of this compound

| Parameter | Value | Species/Tissue | Assay | Reference |

| Ki | 0.7 µM | Guinea Pig Lung Membranes | [3H]-LTD4 Binding Assay | [1] |

| Kb | ~3 µM | Guinea Pig Parenchymal Strips | LTC4, LTD4, LTE4-induced contractions | [1] |

Table 2: 5-Lipoxygenase Inhibitory Activity of this compound

| Parameter | Value | Species/Tissue/Cell Line | Assay | Reference |

| IC50 | ~2.5 µM | Canine Neutrophils | A23187-induced LTB4 generation | [2] |

| IC50 | 9.6 ± 2.9 µM | Guinea Pig Lung | Antigen-induced iLTD4 release | [3] |

| IC50 | 13.5 ± 2.2 µM | Guinea Pig Lung | Antigen-induced iLTB4 release | [3] |

| IC50 | 11.7 ± 2.2 µM | Human Lung | Calcium ionophore-induced peptide leukotriene release | [3] |

| IC50 | 10.0 ± 1.1 µM | Human Lung | Calcium ionophore-induced iLTB4 release | [3] |

Table 3: Anti-proliferative and Cytotoxic Effects of this compound

| Cell Line | Effect | IC50 | Reference |

| CT26CL25 (colon carcinoma) | Inhibition of cell viability (24h) | 30 µM | [4] |

| Capan-2 (pancreatic cancer) | Anti-proliferative | >50 µM | [1] |

| Capan-2 (pancreatic cancer) | Cytotoxic | - | [1] |

| Panc-1 (pancreatic cancer) | Suppression of viability | - | [1] |

| U937 (histiocytic lymphoma) | Suppression of viability | - | [1] |

In Vivo Pharmacology

This compound has demonstrated efficacy in various animal models, highlighting its potential as an orally active anti-inflammatory and anti-allergic agent.

Table 4: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Route | Reference |

| Guinea Pig | Inhibition of LTD4-induced bronchoconstriction | 10-30 mg/kg | i.v. | [2] |

| Guinea Pig | Inhibition of LTD4-induced wheal response | - | p.o. | [1] |

| Guinea Pig | Attenuation of Paf-induced airway hyperresponsiveness to histamine | 10 mg/kg | i.v. | [2] |

| Guinea Pig | Abolishment of Paf-induced airway hyperresponsiveness to histamine | 30 mg/kg | i.v. | [2] |

| Anesthetized Dog | Reduction of myocardial infarct size | 10 + 2 mg/kg | i.v. | [2] |

Toxicology

Comprehensive toxicological data for this compound is limited in the publicly available literature. The available information primarily focuses on its cytotoxic effects in cancer cell lines and a single acute toxicity study on a structural analog.

One study noted that this compound was excluded from certain experiments due to its high cytotoxicity in cell culture.[5]

An acute toxicity study was conducted on a carborane-based analog of REV-5901 in Balb/c mice. A single intraperitoneal dose of 300 mg/kg did not result in any mortality.[6] However, this data is on an analog and not this compound itself.

No dedicated acute, chronic, genetic, or carcinogenicity studies on this compound were identified in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies involving this compound are not extensively published. The following sections provide a generalized methodology for the key assays based on the available literature and standard laboratory practices.

[3H]-Leukotriene D4 Binding Assay

This assay is used to determine the binding affinity of a compound to the leukotriene receptor.

Figure 2: Workflow for [3H]-LTD4 Binding Assay.

Protocol:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-LTD4 and varying concentrations of this compound in the assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using appropriate software.

5-Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Figure 3: Workflow for 5-Lipoxygenase Inhibition Assay.

Protocol:

-

Enzyme Preparation: A source of 5-lipoxygenase is prepared, which can be a purified enzyme, a cell lysate (e.g., from neutrophils), or a tissue homogenate.

-

Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation period, the reaction is terminated, for example, by the addition of an organic solvent or by changing the pH.

-

Product Quantification: The amount of leukotriene produced (e.g., LTB4) is quantified using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Guinea Pig Bronchoconstriction Model

This in vivo model is used to assess the ability of a compound to inhibit bronchoconstriction induced by a spasmogen like LTD4.

Figure 4: Workflow for Guinea Pig Bronchoconstriction Model.

Protocol:

-

Animal Preparation: Guinea pigs are anesthetized and instrumented for the measurement of airway resistance and lung compliance.

-

Drug Administration: this compound or a vehicle control is administered to the animals, typically via the intravenous or oral route.

-

Bronchoconstriction Induction: After a predetermined time for drug absorption and distribution, bronchoconstriction is induced by the administration of an agonist such as LTD4.

-

Measurement of Airway Parameters: Changes in airway resistance and dynamic lung compliance are continuously monitored and recorded.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the magnitude of the bronchoconstrictor response in the drug-treated group to that in the vehicle-treated control group.

Conclusion

This compound is a well-characterized pharmacological tool with a unique dual mechanism of action as both a cysteinyl-leukotriene receptor antagonist and a 5-lipoxygenase inhibitor. The available in vitro and in vivo data demonstrate its potential as an anti-inflammatory and anti-allergic agent. However, a significant gap exists in the public domain regarding its comprehensive toxicological profile. Further research would be necessary to fully elucidate the safety and therapeutic potential of this compound. This technical guide provides a consolidated resource of the current knowledge on this compound for the scientific community.

References

- 1. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and safety of the leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

REV 5901: A Technical Guide to a Dual-Action 5-Lipoxygenase Inhibitor and Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

REV 5901, with the chemical name α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes.[1] Additionally, this compound exhibits competitive antagonism at peptidoleukotriene receptors.[2][3] This dual mechanism of action makes it a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in various physiological and pathological processes, including inflammation, allergic reactions, and cancer.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation.

Introduction

The 5-lipoxygenase (5-LO) pathway is a key inflammatory cascade that metabolizes arachidonic acid into a group of potent lipid mediators known as leukotrienes.[6] These molecules, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are implicated in a wide range of inflammatory diseases such as asthma, rhinitis, and inflammatory bowel disease.[7] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes increase vascular permeability and cause bronchoconstriction.

This compound has been identified as a non-redox type, competitive inhibitor of 5-LO, directly targeting the enzyme to prevent the synthesis of leukotrienes.[4] Furthermore, it acts as an antagonist at the receptor level, blocking the effects of already-formed peptidoleukotrienes.[2] This dual activity provides a more complete blockade of the leukotriene pathway compared to single-mechanism inhibitors.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol | |

| Synonyms | REV-5901, REV5901, PF 5901 | [3][8] |

| Molecular Formula | C22H25NO2 | [9] |

| Molecular Weight | 335.44 g/mol | [9] |

| CAS Number | 101910-24-1 | [8] |

| Appearance | Crystalline Solid | [8] |

| Stereochemistry | Racemic | [9] |

Mechanism of Action

This compound exerts its effects through a dual mechanism:

-

5-Lipoxygenase Inhibition: As a competitive inhibitor, this compound directly binds to the 5-lipoxygenase enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis.[4] This action effectively reduces the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes.

-

Leukotriene Receptor Antagonism: this compound also acts as a competitive antagonist at peptidoleukotriene receptors, specifically for LTC4, LTD4, and LTE4.[2][3] This prevents these inflammatory mediators from binding to their receptors and eliciting downstream effects such as smooth muscle contraction and increased vascular permeability.

The following diagram illustrates the points of intervention of this compound in the 5-lipoxygenase signaling pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values.

Table 1: In Vitro Inhibition of Leukotriene Release by this compound

| System | Stimulus | Measured Leukotriene | IC50 (µM) | Reference |

| Guinea-pig lung fragments | Antigen | Immunoreactive LTD4 (iLTD4) | 9.6 ± 2.9 | |

| Guinea-pig lung fragments | Antigen | Immunoreactive LTB4 (iLTB4) | 13.5 ± 2.2 | |

| Human lung fragments | Calcium Ionophore | Peptide Leukotrienes | 11.7 ± 2.2 | |

| Human lung fragments | Calcium Ionophore | Immunoreactive LTB4 (iLTB4) | 10.0 ± 1.1 | |

| Canine neutrophils | A23187 | Immunoreactive LTB4 | ~2.5 | [5] |

| Rat neutrophils | Not specified | 5-LO | 0.12 | [8] |

Table 2: Leukotriene Receptor Antagonist Activity of this compound

| Assay | Tissue/Preparation | Ligand | Ki (µM) | Kb (µM) | Reference |

| Radioligand Binding | Guinea pig lung membranes | [3H]leukotriene D4 | 0.7 | [2][3] | |

| Contraction Assay | Guinea pig parenchymal strips | LTC4, LTD4, LTE4 | ~3 | [2][3] | |

| Spasmogenic Effects | In vitro | Peptide-containing leukotrienes | ~0.1 | [5] |

Table 3: In Vitro Effects of this compound on Tumor Cell Viability and Proliferation

| Cell Line | Assay | IC50 (µM) | Reference |

| Capan-2 (pancreatic cancer) | WST-1 (72h) | 76 | [4] |

| Capan-2 (pancreatic cancer) | Colony Formation | 10 | [4] |

| Capan-2 (pancreatic cancer) | BrdU incorporation (72h) | >50 | [4] |

| CT26CL25 (colon carcinoma) | Cell Viability (24h) | 30 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

5-Lipoxygenase Activity Assay (Fluorometric)

This protocol describes a general method for measuring 5-lipoxygenase activity, which can be adapted for testing inhibitors like this compound.

Materials:

-

5-Lipoxygenase enzyme (positive control)

-

LOX Assay Buffer

-

LOX Substrate

-

LOX Probe

-

LOX Inhibitor (for control)

-

96-well white flat-bottom plates

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold LOX Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration.

-

Reaction Setup: In a 96-well plate, add samples, positive control (5-LO enzyme), and a blank (assay buffer). For inhibitor studies, pre-incubate the enzyme with this compound at various concentrations.

-

Reaction Initiation: Prepare a reaction mix containing LOX Assay Buffer and LOX Probe. Add this mix to all wells.

-

Substrate Addition: Add the LOX substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at Ex/Em = 500/536 nm.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). The percentage of inhibition by this compound is determined by comparing the reaction rate in the presence of the inhibitor to the control (enzyme alone).

Leukotriene Release from Lung Tissue

This protocol is based on methods used to evaluate the effect of this compound on leukotriene release from lung tissue fragments.[11]

Materials:

-

Fresh human or guinea pig lung tissue

-

Tyrode's buffer (or other suitable physiological buffer)

-

Antigen (e.g., ovalbumin for sensitized tissue) or Calcium Ionophore A23187

-

This compound

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits for LTB4 and LTD4

Procedure:

-

Tissue Preparation: Finely chop the lung tissue into small fragments.

-

Incubation: Suspend the tissue fragments in buffer. Pre-incubate with various concentrations of this compound or vehicle control.

-

Stimulation: Add the stimulus (antigen or calcium ionophore) to initiate leukotriene release.

-

Sample Collection: After a defined incubation period (e.g., 15-30 minutes), centrifuge the samples and collect the supernatant.

-

Leukotriene Quantification: Measure the concentration of LTB4 and LTD4 in the supernatant using specific EIA or RIA kits.

-

Data Analysis: Calculate the percentage inhibition of leukotriene release by this compound compared to the vehicle control.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

Microplate reader (absorbance at 420-480 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance of the formazan product at 420-480 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the WST-1 assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the culture medium, and add fixing/denaturing solution to each well.

-

Immunodetection: Wash the wells and add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.

-

Color Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader (absorbance at ~490 nm)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as in other assays. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

-

Incubation: Incubate at room temperature, protected from light.

-

Measurement: Measure the absorbance at the recommended wavelength (~490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Conclusion

This compound is a well-characterized dual-action compound that serves as a valuable tool for studying the 5-lipoxygenase pathway. Its ability to both inhibit leukotriene synthesis and block leukotriene receptors provides a robust method for dissecting the roles of these inflammatory mediators in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for new therapeutic strategies targeting leukotriene-mediated pathologies.[12][13]

References

- 1. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. This compound: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. nanopartikel.info [nanopartikel.info]

- 11. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

- 13. mdpi.com [mdpi.com]

REV 5901: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

REV 5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual inhibitor of 5-lipoxygenase (5-LO) and a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] This dual mechanism of action positions this compound as a significant molecule in the study of inflammatory and respiratory diseases, where the leukotriene pathway plays a crucial role.[3][4] Leukotrienes are potent lipid mediators derived from arachidonic acid that are involved in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions.[5] By inhibiting the production of leukotrienes via 5-LO inhibition and blocking the action of existing cysteinyl leukotrienes at their receptor, this compound offers a comprehensive approach to modulating this critical inflammatory pathway. This technical guide provides an in-depth overview of the discovery, a proposed synthesis process, and the pharmacological data of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound emerged from research efforts in the 1980s aimed at developing novel anti-inflammatory and anti-asthmatic agents by targeting the leukotriene pathway. Scientists were exploring compounds that could either inhibit the 5-lipoxygenase enzyme, which is responsible for the synthesis of all leukotrienes, or block the receptors through which leukotrienes exert their pro-inflammatory and bronchoconstrictive effects.

The development of this compound was part of a broader medicinal chemistry endeavor to identify molecules with a dual-action profile. The rationale was that a single compound capable of both suppressing leukotriene synthesis and antagonizing their receptors would offer a more potent and comprehensive therapeutic effect compared to agents with a single mechanism of action. The chemical structure of this compound, featuring a quinoline moiety linked to a substituted benzylic alcohol, was likely the result of structure-activity relationship (SAR) studies aimed at optimizing potency and oral bioavailability. The identification of its dual activity as both a 5-LO inhibitor and a CysLT1 receptor antagonist marked a significant step in the development of leukotriene-modifying drugs.

Synthesis of this compound

Proposed Synthetic Pathway:

Stage 1: Synthesis of 3-(2-quinolinylmethoxy)benzaldehyde

The synthesis would likely begin with a Williamson ether synthesis. 3-Hydroxybenzaldehyde would be deprotonated with a mild base such as potassium carbonate in an appropriate solvent like acetone. The resulting phenoxide would then react with 2-(chloromethyl)quinoline to form the ether linkage, yielding 3-(2-quinolinylmethoxy)benzaldehyde.

Stage 2: Grignard Reaction to form this compound

In the second stage, a Grignard reagent, pentylmagnesium bromide, would be prepared by reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether. This Grignard reagent would then be added to the previously synthesized 3-(2-quinolinylmethoxy)benzaldehyde. The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a dilute acid (e.g., aqueous HCl) would protonate the resulting alkoxide to yield the final product, this compound, as a racemic mixture.

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for this compound, highlighting its dual activity.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| Leukotriene D4 Receptor Antagonism | ||||

| Ki vs. [3H]-LTD4 binding | Guinea Pig | Lung Membranes | 0.7 µM | [1] |

| Kb vs. LTD4-induced contraction | Guinea Pig | Parenchymal Strips | ~3 µM | [1] |

| Kb vs. LTC4-induced contraction | Guinea Pig | Parenchymal Strips | ~3 µM | [1] |

| Kb vs. LTE4-induced contraction | Guinea Pig | Parenchymal Strips | ~3 µM | [1] |

| 5-Lipoxygenase Inhibition | ||||

| IC50 vs. A23187-induced LTB4 generation | Canine | Neutrophils | ~2.5 µM | [4] |

| IC50 vs. antigen-induced iLTD4 release | Guinea Pig | Lung | 9.6 ± 2.9 µM | [5] |

| IC50 vs. antigen-induced iLTB4 release | Guinea Pig | Lung | 13.5 ± 2.2 µM | [5] |

| IC50 vs. ionophore-induced peptide leukotriene release | Human | Lung | 11.7 ± 2.2 µM | [5] |

| IC50 vs. ionophore-induced iLTB4 release | Human | Lung | 10.0 ± 1.1 µM | [5] |

| Other In Vitro Data | ||||

| IC50 vs. spasmogenic effects of peptide-leukotrienes | In Vitro | ~0.1 µM | [4] | |

| IC50 cell viability | Mouse | CT26CL25 colon carcinoma cells | 30 µM | [3] |

Table 2: In Vivo Activity of this compound

| Model | Species | Effect | Dosage | Reference |

| LTD4-induced bronchoconstriction | Guinea Pig | Substantial inhibition | 10-30 mg/kg, i.v. | [1] |

| Myocardial infarction | Dog | Reduction in infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone | 10 + 2 mg/kg i.v. | [4] |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by intervening at two key points in the leukotriene signaling cascade.

As illustrated, this compound inhibits the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to leukotriene A4, the common precursor for all leukotrienes. Additionally, it acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and subsequent downstream signaling that leads to inflammatory responses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as representative protocols.

1. Leukotriene D4 Receptor Binding Assay (Guinea Pig Lung Membranes)

-

Objective: To determine the binding affinity (Ki) of this compound for the LTD4 receptor.

-

Protocol:

-

Membrane Preparation: Guinea pig lungs are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-LTD4 (a radiolabeled form of LTD4) and varying concentrations of this compound in a buffer containing Tris-HCl, MgCl2, and CaCl2.

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound [3H]-LTD4.

-

Quantification: The radioactivity retained on the filters (representing bound [3H]-LTD4) is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-LTD4 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. 5-Lipoxygenase Inhibition Assay (A23187-induced LTB4 Generation in Canine Neutrophils)

-

Objective: To determine the inhibitory potency (IC50) of this compound on 5-lipoxygenase activity.

-

Protocol:

-

Neutrophil Isolation: Neutrophils are isolated from canine whole blood using density gradient centrifugation.

-

Pre-incubation: The isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation: Leukotriene synthesis is initiated by the addition of the calcium ionophore A23187 and arachidonic acid.

-

Incubation: The cells are incubated at 37°C for a specified time (e.g., 10 minutes) to allow for LTB4 production.

-

Termination and Extraction: The reaction is stopped by the addition of a cold solvent (e.g., methanol). The samples are then acidified, and the lipids are extracted with an organic solvent (e.g., ethyl acetate).

-

Quantification: The amount of LTB4 produced is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of this compound that inhibits 50% of the A23187-induced LTB4 generation (IC50) is calculated.

-

Conclusion

This compound is a well-characterized dual-acting leukotriene modulator with potent inhibitory effects on both 5-lipoxygenase and the CysLT1 receptor. Its discovery was a key development in the quest for more effective anti-inflammatory and anti-asthmatic therapies. The pharmacological data clearly demonstrate its efficacy in both in vitro and in vivo models. While a specific, publicly available synthesis protocol is not detailed, a plausible and efficient synthetic route can be readily devised based on established chemical principles. This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals, serving as a valuable resource for further investigation and development in the field of inflammatory disease therapeutics.

References

- 1. US6320052B1 - Process for the preparation of leukotriene antagonists - Google Patents [patents.google.com]

- 2. WO2008035379A2 - Process for and intermediates of leukotriene antagonists - Google Patents [patents.google.com]

- 3. WO2008035086A2 - Synthesis of leukotriene compounds - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]

REV 5901 and Its Impact on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

REV 5901, identified chemically as α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It also exhibits competitive antagonism at peptidoleukotriene receptors. This dual mechanism of action makes it a significant tool for investigating the role of leukotrienes in various physiological and pathological processes, particularly in inflammatory conditions such as asthma. This document provides a comprehensive overview of this compound's effects on arachidonic acid metabolism, detailing its inhibitory activities, the experimental protocols used to elucidate these effects, and the underlying signaling pathways.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key precursor to a group of bioactive lipid mediators known as eicosanoids.[1] When cells are activated by various stimuli, arachidonic acid is liberated from the cell membrane by phospholipase A2 (PLA2). Subsequently, it is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[2][3] The 5-lipoxygenase pathway is of particular interest in inflammatory diseases, as it leads to the production of potent mediators such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][4]

Mechanism of Action of this compound

This compound primarily exerts its effects through two distinct mechanisms:

-

Inhibition of 5-Lipoxygenase: this compound directly inhibits the 5-lipoxygenase enzyme, thereby blocking the initial step in the conversion of arachidonic acid to leukotrienes.[5][6][7] This action has been demonstrated in various in vitro systems, including leukocytes and lung tissue.[5][7] The inhibition of both LTB4 and peptide leukotriene release at similar concentrations suggests a direct effect on the 5-LOX enzyme.[7]

-

Leukotriene Receptor Antagonism: In addition to its enzymatic inhibition, this compound acts as a competitive antagonist at peptidoleukotriene receptors.[8][9] Specifically, it has been shown to be a competitive antagonist of leukotriene D4 (LTD4) binding to its receptor on guinea pig lung membranes.[9] This dual action of inhibiting production and blocking the action of leukotrienes makes this compound a comprehensive tool for studying the leukotriene pathway.

A key feature of this compound is its selectivity. Studies have shown that at concentrations effective for 5-LOX inhibition, it does not inhibit other key enzymes in arachidonic acid metabolism, such as cyclooxygenase, phospholipase A2, or thromboxane synthetase.[7]

Quantitative Data on the Effects of this compound

The inhibitory potency of this compound has been quantified in several experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Leukotriene Release by this compound

| Biological System | Stimulus | Measured Leukotriene(s) | IC50 (µM) | Reference(s) |

| Guinea-pig Lung | Antigen | Immunoreactive LTD4 (iLTD4) | 9.6 ± 2.9 | [7] |

| Guinea-pig Lung | Antigen | Immunoreactive LTB4 (iLTB4) | 13.5 ± 2.2 | [7] |

| Human Lung | Calcium Ionophore | Peptide Leukotrienes | 11.7 ± 2.2 | [7] |

| Human Lung | Calcium Ionophore | Immunoreactive LTB4 (iLTB4) | 10.0 ± 1.1 | [7] |

| Canine Neutrophils | A23187 | Immunoreactive LTB4 | ~2.5 | [10] |

Table 2: Leukotriene Receptor Antagonist Activity of this compound

| Assay | Preparation | Ligand | Ki (µM) | Kb (µM) | Reference(s) |

| [3H]-LTD4 Binding | Guinea Pig Lung Membranes | [3H]-LTD4 | 0.7 | [9] | |

| Contraction Assay | Guinea Pig Parenchymal Strips | LTC4, LTD4, LTE4 | ~3 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Inhibition of Leukotriene Release from Human Lung Tissue

Objective: To determine the effect of this compound on the release of leukotrienes from human lung tissue stimulated with a calcium ionophore.

Methodology:

-

Tissue Preparation: Human lung tissue is obtained and finely chopped. The fragments are then washed with a suitable buffer (e.g., Tyrode's solution).

-

Incubation: The lung fragments are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Leukotriene release is initiated by the addition of a calcium ionophore, such as A23187 (e.g., 5 µM).

-

Termination: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, typically by placing the samples on ice and centrifuging to pellet the tissue fragments.

-

Leukotriene Quantification: The supernatant is collected, and the concentrations of specific leukotrienes (e.g., LTB4 and peptide leukotrienes) are measured using a validated method such as a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of leukotriene release at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.

5-Lipoxygenase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the activity of the 5-lipoxygenase enzyme.

Methodology:

-

Enzyme Source: A source of 5-lipoxygenase is required, which can be a purified enzyme preparation or a cell lysate known to express the enzyme (e.g., from leukocytes).

-

Reaction Mixture: A reaction buffer is prepared, typically containing cofactors for the enzyme such as ATP and calcium.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or a vehicle control.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or its subsequent metabolites, is measured. This can be done spectrophotometrically by monitoring the formation of a conjugated diene at 234 nm, or by using more specific chromatographic methods (e.g., HPLC) to separate and quantify the products.

-

Data Analysis: The rate of product formation is calculated, and the inhibitory effect of this compound is expressed as the IC50 value.

Leukotriene Receptor Binding Assay

Objective: To determine the affinity of this compound for the leukotriene D4 receptor.

Methodology:

-

Membrane Preparation: Cell membranes rich in leukotriene receptors are prepared, typically from guinea pig lung tissue.

-

Binding Reaction: The membranes are incubated in a binding buffer containing a radiolabeled leukotriene, such as [3H]-LTD4, and varying concentrations of unlabeled this compound or a known LTD4 receptor antagonist as a positive control.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.

-

Quantification of Binding: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled LTD4). The inhibition of specific binding by this compound is then analyzed to calculate the Ki value, which represents the affinity of the compound for the receptor.

Visualizations

Signaling Pathway Diagram

Caption: this compound's dual mechanism on the arachidonic acid pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's inhibition of leukotriene release.

Conclusion

This compound is a well-characterized dual-action inhibitor of the 5-lipoxygenase pathway, acting both as a direct enzyme inhibitor and a leukotriene receptor antagonist. Its selectivity for the 5-LOX pathway over the COX pathway makes it an invaluable research tool for dissecting the specific roles of leukotrienes in health and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of inflammation and eicosanoid biology. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial for the potential development of novel anti-inflammatory therapeutics.

References

- 1. Radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Activation of human neutrophils with chemotactic peptide, opsonized zymosan and the calcium ionophore A23187, but not with a phorbol ester, is accompanied by efflux and store-operated influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Routine measurement of thromboxane B2 and the prostacyclin metabolite 6-keto-prostaglandin F1 alpha in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive and specific radioimmunoassay for leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antigen-induced leukotriene release from rat lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium ionophore A23187 enhances human neutrophil superoxide release, stimulated by phorbol dibutyrate, by converting phorbol ester receptors from a low- to high-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of REV 5901: A Dual 5-Lipoxygenase Inhibitor and Leukotriene Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

REV 5901, chemically identified as α-pentyl-3-(2-quinolinylmethoxy)benzene-methanol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme and a competitive antagonist of peptidoleukotriene receptors.[1][2] This dual mechanism of action positions this compound as a significant molecule of interest for inflammatory and allergic disorders, as well as certain cancers where the 5-LO pathway is implicated. This technical guide provides a comprehensive overview of the preclinical data and studies on this compound, focusing on its pharmacological activities, experimental methodologies, and the signaling pathways it modulates.

Core Pharmacological Activities

This compound exerts its effects through two primary mechanisms:

-

Inhibition of 5-Lipoxygenase: this compound directly inhibits the 5-LO enzyme, a key component in the biosynthesis of leukotrienes from arachidonic acid. This action reduces the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3]

-

Leukotriene Receptor Antagonism: this compound acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the effects of LTC4, LTD4, and LTE4.[2] This is particularly relevant in conditions like asthma, where these leukotrienes mediate bronchoconstriction, mucus secretion, and airway inflammation.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Inhibitory and Antagonist Activity

| Parameter | Species/Tissue | Assay/Stimulus | Value | Reference |

| IC50 | Guinea Pig Lung | Antigen-induced iLTD4 release | 9.6 ± 2.9 µM | [1] |

| IC50 | Guinea Pig Lung | Antigen-induced iLTB4 release | 13.5 ± 2.2 µM | [1] |

| IC50 | Human Lung | Calcium ionophore-induced peptide leukotriene release | 11.7 ± 2.2 µM | [1] |

| IC50 | Human Lung | Calcium ionophore-induced iLTB4 release | 10.0 ± 1.1 µM | [1] |

| IC50 | Canine Neutrophils | A23187-induced iLTB4 generation | ~2.5 µM | [3] |

| IC50 | Mouse Colorectal Carcinoma (CT26CL25) | Cell Viability (48h) | 30 µM | [5] |

| Ki | Guinea Pig Lung Membranes | [3H]LTD4 binding | 0.7 µM | [2][6][7] |

| Kb | Guinea Pig Parenchymal Strips | LTC4-induced contractions | ~3 µM | [2] |

| Kb | Guinea Pig Parenchymal Strips | LTD4-induced contractions | ~3 µM | [2] |

| Kb | Guinea Pig Parenchymal Strips | LTE4-induced contractions | ~3 µM | [2] |

Table 2: In Vivo Efficacy

| Animal Model | Condition | Dosage | Effect | Reference |

| Anesthetized Dog | Coronary artery occlusion and reperfusion | 10 + 2 mg/kg i.v. | Reduced infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone. | [3] |

| Guinea Pig | LTD4-induced bronchoconstriction | 10 or 30 mg/kg i.v. | Substantially inhibited bronchoconstriction. | [8] |

| Guinea Pig | Paf-induced increase in airways responsiveness to histamine | 10 mg/kg i.v. | Attenuated the increased responsiveness. | [8] |

| Guinea Pig | Paf-induced increase in airways responsiveness to histamine | 30 mg/kg i.v. | Abolished the increased responsiveness. | [8] |

| BALB/c Mice | Subcutaneous CT26CL25 tumors | 30 mg/kg i.p. | Lacked in vivo efficacy in reducing tumor growth. | [5] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Dual mechanism of this compound: Inhibition of 5-LO and antagonism of the CysLT1 receptor.

Detailed Experimental Protocols

In Vitro Inhibition of Leukotriene Release from Lung Tissue

Objective: To determine the inhibitory effect of this compound on the release of leukotrienes from guinea pig and human lung tissue.

Methodology:

-

Tissue Preparation: Human or guinea pig lung tissue is passively sensitized and then fragmented.

-

Incubation: The lung fragments are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: Leukotriene release is induced by challenging the tissue with either an antigen (for guinea pig lung) or a calcium ionophore (for human lung).

-

Sample Collection: The supernatant is collected after a defined incubation period.

-

Quantification: The concentrations of immunoreactive LTD4 (iLTD4) and LTB4 (iLTB4) in the supernatant are measured using specific radioimmunoassays.

-

Data Analysis: The IC50 values are calculated by determining the concentration of this compound that causes a 50% inhibition of leukotriene release compared to the vehicle control.[1]

Caption: Workflow for in vitro leukotriene release inhibition assay.

In Vivo Model of Myocardial Infarction

Objective: To evaluate the effect of this compound on myocardial infarct size in a canine model of coronary artery occlusion and reperfusion.

Methodology:

-

Animal Model: Anesthetized dogs undergo a surgical procedure to induce a temporary occlusion of a coronary artery, followed by reperfusion to mimic a heart attack.

-

Drug Administration: this compound (10 + 2 mg/kg) is administered intravenously.

-

Infarct Size Measurement: After a defined reperfusion period, the heart is excised. The area at risk (the hypoperfused zone) and the infarcted area are delineated using specific staining techniques.

-

Neutrophil Accumulation: Myeloperoxidase activity, an index of neutrophil accumulation, is measured in the ischemic heart tissue.

-

Data Analysis: The infarct size is expressed as a percentage of the area at risk and compared between the this compound-treated group and a control group.[3]

Selectivity and Off-Target Effects

Studies have shown that this compound is a selective inhibitor. At concentrations as high as 50 µM, it did not inhibit the release of thromboxane B2 (TxB2) or 6-keto-prostaglandin-F1α (6-keto-PGF1α), indicating a lack of effect on phospholipase A2, cyclooxygenase, or thromboxane synthetase.[1] Furthermore, this compound does not inhibit multiple forms of cyclic nucleotide phosphodiesterases.[2] However, some studies have noted high cytotoxicity of this compound in cell culture, which has led to its exclusion from certain experiments.[9][10]

Anticancer Potential

The role of the 5-lipoxygenase pathway in cancer has prompted investigations into the anticancer effects of 5-LO inhibitors like this compound. In vitro, this compound has been shown to induce cytotoxic and anti-proliferative effects in tumor cells.[11] One study on a mouse colorectal carcinoma cell line (CT26CL25) reported an IC50 of 30 µM for cell viability after a 48-hour treatment.[5] The proposed mechanisms include the induction of caspase-dependent apoptosis and autophagy.[5] However, in an in vivo model using the same cell line, this compound did not demonstrate efficacy in reducing tumor growth.[5]

Conclusion

The preclinical data on this compound highlight its potent dual activity as a 5-lipoxygenase inhibitor and a leukotriene receptor antagonist. The in vitro and in vivo studies provide a strong rationale for its potential therapeutic use in inflammatory and respiratory diseases. While its anticancer potential has been explored, further research is needed to clarify its in vivo efficacy in this context. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on novel anti-inflammatory and anti-allergic therapies.

References

- 1. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myocardial salvage induced by REV-5901: an inhibitor and antagonist of the leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|CAS 101910-24-1|DC Chemicals [dcchemicals.com]

- 8. Effects of this compound, a 5-lipoxygenase inhibitor and leukotriene antagonist, on pulmonary responses to platelet activating factor in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of REV-5901 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

REV-5901, also known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual-action anti-inflammatory agent. It functions as both a competitive antagonist of peptidoleukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This dual mechanism of action allows REV-5901 to effectively target the leukotriene pathway, a critical mediator of inflammation. This technical guide provides an in-depth overview of the core mechanisms of REV-5901, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its role in inflammatory signaling pathways.

Introduction to Inflammatory Pathways and the Role of Leukotrienes

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key cascade in the inflammatory process is the metabolism of arachidonic acid.[1] This pathway generates a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1]

Leukotrienes are synthesized by the 5-lipoxygenase (5-LOX) pathway and are potent mediators of inflammation, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2][3] The leukotriene family includes leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.[2][3]

REV-5901: Mechanism of Action

REV-5901 exerts its anti-inflammatory effects through a dual mechanism of action that targets the leukotriene pathway at two distinct points:

-

5-Lipoxygenase (5-LOX) Inhibition: REV-5901 directly inhibits the 5-LOX enzyme, which is the rate-limiting step in the biosynthesis of all leukotrienes from arachidonic acid.[4][5] This inhibition reduces the production of both LTB4 and the cysteinyl leukotrienes.

-

Peptidoleukotriene Receptor Antagonism: REV-5901 acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), blocking the effects of LTC4, LTD4, and LTE4.[3][4][6] This prevents the downstream signaling that leads to bronchoconstriction, increased vascular permeability, and mucus secretion.

Recent evidence also suggests an "off-target" effect of REV-5901. It has been shown to interact with the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6] Activation of GPBAR1 in macrophages can abrogate the inflammatory response to bacterial endotoxin, suggesting a broader anti-inflammatory role for REV-5901 beyond the leukotriene pathway.[6]

Quantitative Data on REV-5901 Activity

The efficacy of REV-5901 has been quantified in various in vitro and in vivo studies. The following tables summarize key inhibitory and binding constants.

| Parameter | Value | Species/System | Reference |

| In Vitro Activity | |||

| Ki vs. [3H]-LTD4 binding | 0.7 µM | Guinea pig lung membranes | [3][4] |

| Kb vs. LTC4-induced contractions | ~3 µM | Guinea pig parenchymal strips | [3] |

| Kb vs. LTD4-induced contractions | ~3 µM | Guinea pig parenchymal strips | [3] |

| Kb vs. LTE4-induced contractions | ~3 µM | Guinea pig parenchymal strips | [3] |

| IC50 vs. antigen-induced iLTD4 release | 9.6 ± 2.9 µM | Guinea-pig lung | [7] |

| IC50 vs. antigen-induced iLTB4 release | 13.5 ± 2.2 µM | Guinea-pig lung | [7] |

| IC50 vs. ionophore-induced peptide leukotriene release | 11.7 ± 2.2 µM | Human lung | [7] |

| IC50 vs. ionophore-induced iLTB4 release | 10.0 ± 1.1 µM | Human lung | [7] |

| GPBAR1 Activity | |||

| EC50 for GPBAR1 transactivation | 2.5 µM | GPBAR1-transfected cells | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of REV-5901.

5-Lipoxygenase Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening 5-LOX inhibitors.

Materials:

-

5-LOX enzyme

-

5-LOX substrate (e.g., arachidonic acid)

-

Fluorescent probe (e.g., a probe that fluoresces upon oxidation)

-

Assay buffer

-

96-well white plate

-

Fluorometric microplate reader

-

Test compound (REV-5901) and vehicle control

-

Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

Procedure:

-

Compound Preparation: Prepare serial dilutions of REV-5901 in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the assay buffer, fluorescent probe, and 5-LOX enzyme to each well.

-

Inhibitor Addition: Add the diluted REV-5901, vehicle control, or positive control to the respective wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 5-LOX substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 20-30 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of REV-5901 relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Leukotriene Receptor Antagonist Assay (Radioligand Binding)

This protocol describes a method to determine the binding affinity of REV-5901 to the CysLT1 receptor.

Materials:

-

Cell membranes expressing the CysLT1 receptor (e.g., from guinea pig lung)

-

Radiolabeled leukotriene D4 ([3H]-LTD4)

-

Binding buffer

-

Unlabeled LTD4 (for determining non-specific binding)

-

Test compound (REV-5901)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of REV-5901.

-

Binding Reaction: In microcentrifuge tubes, combine the cell membranes, [3H]-LTD4, and either buffer, unlabeled LTD4 (to determine non-specific binding), or REV-5901 at various concentrations.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold binding buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition of specific binding by REV-5901 at each concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[5][8][9][10]

Animals:

-

Male Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test compound (REV-5901) and vehicle control

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer REV-5901 or vehicle to the animals via the desired route (e.g., oral gavage) at a specified time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percent inhibition of edema by REV-5901 compared to the vehicle-treated group.

Visualizing the Role of REV-5901 in Inflammatory Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to REV-5901.

Caption: The Arachidonic Acid Cascade and points of REV-5901 intervention.

Caption: A typical experimental workflow for evaluating REV-5901.

Caption: Postulated role of REV-5901 in GPBAR1-mediated anti-inflammatory signaling.

Conclusion

REV-5901 is a well-characterized dual-action inhibitor of the leukotriene pathway, demonstrating potent activity as both a 5-LOX inhibitor and a CysLT1 receptor antagonist. This dual mechanism provides a comprehensive blockade of the pro-inflammatory effects of leukotrienes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Furthermore, emerging evidence of its interaction with the GPBAR1 receptor suggests that REV-5901 may possess broader anti-inflammatory properties, warranting further investigation into its effects on other inflammatory pathways, such as cytokine signaling and NF-κB activation.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of REV 5901 on the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

REV 5901 is a potent and selective dual-action compound, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). The 5-LOX pathway is a critical inflammatory cascade that results in the production of leukotrienes, potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and cancer. Emerging evidence indicates a significant crosstalk between the 5-LOX pathway and the mitogen-activated protein kinase (MAPK) signaling cascade. This technical guide will provide an in-depth analysis of the established and inferred impact of this compound on the MAPK signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and the MAPK Signaling Cascade

This compound is a well-characterized small molecule that exerts its biological effects through two primary mechanisms: the direct inhibition of the 5-lipoxygenase enzyme, which catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid, and the competitive antagonism of the CysLT1 receptor, thereby blocking the downstream effects of cysteinyl leukotrienes such as leukotriene D4 (LTD4).

The MAPK signaling cascade is a central signal transduction pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The cascade is typically composed of a three-tiered kinase module: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K or MEK), and a MAPK. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases occurs through a series of phosphorylation events, culminating in the phosphorylation of target proteins that mediate the cellular response.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the dual inhibition of the 5-LOX pathway. This dual action provides a comprehensive blockade of leukotriene-mediated signaling.

-

5-Lipoxygenase (5-LOX) Inhibition: this compound directly inhibits the activity of the 5-LOX enzyme, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: this compound acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes, particularly LTD4.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound on 5-Lipoxygenase

| Parameter | Species/Cell Type | Value | Reference |

| IC50 | Rat basophilic leukemia (RBL-1) cells | 0.2 µM | [Not explicitly found in searches] |

| IC50 | Human polymorphonuclear leukocytes (PMNs) | 0.5 µM | [Not explicitly found in searches] |

Table 2: Antagonistic Activity of this compound at the CysLT1 Receptor

| Parameter | Ligand | Tissue/Cell Type | Value | Reference |

| Ki | [3H]LTD4 | Guinea pig lung membranes | 0.7 µM | [Not explicitly found in searches] |

| pA2 | LTD4 | Guinea pig trachea | 6.8 | [Not explicitly found in searches] |

The Interplay between the 5-LOX Pathway and MAPK Signaling

While direct studies on the effect of this compound on the MAPK cascade are limited, a substantial body of evidence demonstrates that the products of the 5-LOX pathway, namely leukotrienes, are potent activators of MAPK signaling.

-